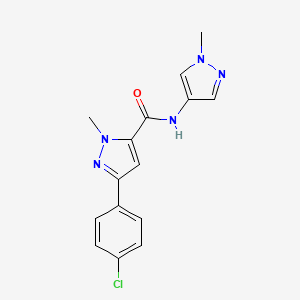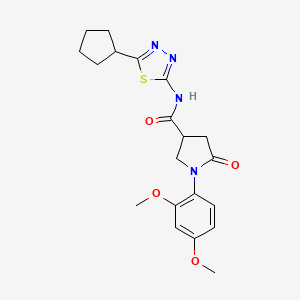![molecular formula C15H19N5O4S B11005034 N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide](/img/structure/B11005034.png)
N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide is a complex organic compound that features a benzimidazole moiety linked to a tetrahydrothiophene ring through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Urea Linkage: The urea linkage can be introduced by reacting the benzimidazole derivative with an isocyanate compound.
Attachment of Tetrahydrothiophene Ring: The final step involves the reaction of the intermediate with a tetrahydrothiophene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly as an antimicrobial or anticancer compound.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.
Tetrahydrothiophene Derivatives: Compounds containing the tetrahydrothiophene ring, such as sulfoxides or sulfones.
Urea Derivatives: Compounds with urea linkages, such as thioureas or carbamates.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide is unique due to its combination of a benzimidazole core, a tetrahydrothiophene ring, and a urea linkage. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H19N5O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C15H19N5O4S/c21-13(20-14-18-11-3-1-2-4-12(11)19-14)5-7-16-15(22)17-10-6-8-25(23,24)9-10/h1-4,10H,5-9H2,(H2,16,17,22)(H2,18,19,20,21) |
InChI Key |
SHFNSFMNTDSWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide](/img/structure/B11004967.png)


![(2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11004987.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine](/img/structure/B11004992.png)
![8-chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B11005002.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11005010.png)
![1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-proline](/img/structure/B11005012.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11005013.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11005016.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11005023.png)
![4-(3-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B11005030.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucine](/img/structure/B11005044.png)
